molecular formula C21H35NO B027043 N-(3,4-Dimethylbenzyl)dodecanamide CAS No. 102366-73-4

N-(3,4-Dimethylbenzyl)dodecanamide

Cat. No.: B027043
CAS No.: 102366-73-4
M. Wt: 317.5 g/mol
InChI Key: ZVPBVGLFEPZQCG-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylbenzyl)dodecanamide is a synthetic amide derivative with the molecular formula C₂₁H₃₅NO and a molecular weight of 317.27 g/mol . Structurally, it consists of a dodecanamide (12-carbon alkyl chain) linked via an amide bond to a 3,4-dimethylbenzyl group.

Properties

CAS No.

102366-73-4

Molecular Formula

C21H35NO

Molecular Weight

317.5 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]dodecanamide

InChI

InChI=1S/C21H35NO/c1-4-5-6-7-8-9-10-11-12-13-21(23)22-17-20-15-14-18(2)19(3)16-20/h14-16H,4-13,17H2,1-3H3,(H,22,23)

InChI Key

ZVPBVGLFEPZQCG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)C)C

Other CAS No.

102366-73-4

Synonyms

N-[(3,4-dimethylphenyl)methyl]dodecanamide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Aromatic Substitutions

N-(3,4-Dimethoxy-β-phenylethyl)amide Derivatives

Compounds such as N-(3,4-Dimethoxy-β-phenylethyl)decanamide (3d) and N-(3,4-Dimethoxy-β-phenylethyl)hexadecanamide (3g) share a similar aromatic-amide backbone but differ in substituents and alkyl chain length. Key differences include:

  • Substituent Effects : The dimethylbenzyl group in the target compound introduces steric hindrance and hydrophobicity compared to the dimethoxy group in derivatives, which may enhance electron-donating properties .
  • Alkyl Chain Impact : Longer alkyl chains (e.g., hexadecanamide in 3g) increase melting points (e.g., 102–103°C for 3g vs. 81–82°C for decanamide 3d), suggesting that N-(3,4-Dimethylbenzyl)dodecanamide’s shorter chain may lower its melting point relative to 3g .

Table 1: Physical Properties of Selected Aromatic Amides

Compound Name Molecular Formula Alkyl Chain Length Melting Point (°C) Yield (%)
This compound C₂₁H₃₅NO C12 Not reported Not reported
N-(3,4-Dimethoxy-β-phenylethyl)decanamide (3d) C₂₀H₃₁NO₃ C10 81–82 83
N-(3,4-Dimethoxy-β-phenylethyl)hexadecanamide (3g) C₂₆H₄₃NO₃ C16 102–103 84.5

Lauramide-Based Surfactants

Lauramide derivatives, such as LAURAMIDE MEA (N-{2-hydroxyethyl}dodecanamide) and LAURAMIDE MIPA (N-(2-hydroxypropyl)dodecanamide), are widely used in cosmetics as antistatic agents and viscosity modifiers . Key comparisons include:

  • Functional Groups : The hydroxyethyl/hydroxypropyl groups in lauramides enhance hydrophilicity and surfactant activity, whereas the dimethylbenzyl group in the target compound may favor lipid solubility and membrane interaction.
  • Applications : Lauramides are optimized for surface activity, while this compound’s aromatic substitution could make it more suitable for hydrophobic interactions in drug delivery or polymer stabilization.

Complex Benzodioxepin Derivatives

In contrast, the target compound’s simpler aromatic structure may prioritize synthetic accessibility and stability .

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